

# Application Notes and Protocols for Studying BAY1163877 Efficacy in Preclinical Animal Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and relevant animal models for evaluating the *in vivo* efficacy of **BAY1163877** (rogaratinib), a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor. Detailed protocols for key experimental models are provided to facilitate study design and execution.

## Introduction to BAY1163877

**BAY1163877** is a small molecule inhibitor targeting FGFR1, 2, 3, and 4, key drivers in various cancers.<sup>[1][2]</sup> Its mechanism of action involves the competitive inhibition of ATP binding to the FGFR kinase domain, leading to the suppression of receptor autophosphorylation and subsequent downstream signaling pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways. Preclinical studies have demonstrated its antitumor activity in various cancer models, particularly those with FGFR pathway alterations.

## Signaling Pathway Targeted by BAY1163877

**BAY1163877** targets the FGFR signaling pathway, which, when aberrantly activated by gene amplification, mutations, or translocations, can drive tumor cell proliferation, survival, and angiogenesis.



[Click to download full resolution via product page](#)

FGFR Signaling Pathway and Inhibition by **BAY1163877**.

## Recommended Animal Models

A variety of well-characterized animal models have been successfully employed to evaluate the efficacy of **BAY1163877**. The choice of model should be guided by the specific research question, tumor type, and the desire to study the drug in the context of a competent or compromised immune system.

### Syngeneic Models

Syngeneic models utilize immunocompetent mice, allowing for the investigation of the interplay between the therapeutic agent and the host immune system.

C51 Colon Cancer Model: This model employs the C51 murine colon adenocarcinoma cell line, which has high expression of FGFR1 and moderate expression of FGFR2, implanted into immunocompetent BALB/c mice.[3][4]

### Cell Line-Derived Xenograft (CDX) Models

CDX models involve the implantation of human cancer cell lines into immunodeficient mice. These models are widely used for efficacy testing of targeted therapies.

- NCI-H716 Colorectal Cancer Model: This model utilizes the NCI-H716 human colorectal carcinoma cell line, characterized by FGFR2 amplification and high FGFR2 mRNA expression, implanted into immunodeficient mice such as NMRI-nu/nu.[3]
- DMS-114 Lung Cancer Model: The DMS-114 human small cell lung cancer cell line, which overexpresses FGFR1, is another valuable tool for creating xenograft models to test **BAY1163877** efficacy.[3]

### Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[5][6][7][8]

- Lung Cancer PDX Models: Patient-derived lung tumors, particularly those with identified FGFR alterations, have been used to demonstrate the *in vivo* efficacy of **BAY1163877**.[3]

- Bladder Cancer PDX Models: Given the prevalence of FGFR alterations in bladder cancer, PDX models from this cancer type are highly relevant for studying **BAY1163877**.

## Quantitative Data Summary

The following tables summarize the in vivo efficacy of **BAY1163877** in various preclinical models.

| Syngeneic Model | Cell Line | Mouse Strain | Dosing Regimen             | Tumor Growth Inhibition (TGI) / Efficacy Outcome |
|-----------------|-----------|--------------|----------------------------|--------------------------------------------------|
| Colon Cancer    | C51       | BALB/c       | 25, 50, 75 mg/kg, QD, p.o. | Dose-dependent tumor growth inhibition.[4]       |

|              |     |        |                     |                                             |
|--------------|-----|--------|---------------------|---------------------------------------------|
| Colon Cancer | C51 | BALB/c | 25 mg/kg, BID, p.o. | Improved efficacy compared to QD dosing.[4] |
|--------------|-----|--------|---------------------|---------------------------------------------|

| Cell Line-Derived Xenograft (CDX) Model | Cell Line | Mouse Strain | Dosing Regimen              | Tumor Growth Inhibition (TGI) / Efficacy Outcome | Tumor/Contr ol (T/C) Ratio   |
|-----------------------------------------|-----------|--------------|-----------------------------|--------------------------------------------------|------------------------------|
| Colorectal Cancer                       | NCI-H716  | NMRI nu/nu   | 35, 50, 65 mg/kg, BID, p.o. | Dose-dependent antitumor efficacy.[3]            | 0.17, 0.14, 0.09 (by volume) |
| Lung Cancer                             | DMS-114   | N/A          | 50 mg/kg, BID, p.o.         | Significant tumor growth inhibition.[3]          | N/A                          |

| Patient-Derived<br>Xenograft<br>(PDX) Model | Tumor Type         | FGFR Alteration         | Dosing<br>Regimen | Efficacy<br>Outcome                              |
|---------------------------------------------|--------------------|-------------------------|-------------------|--------------------------------------------------|
| Lung Cancer                                 | LU299,<br>LXFL1121 | FGFR1<br>overexpression | N/A               | Durable partial<br>and complete<br>responses.[3] |
| Bladder Cancer                              | N/A                | FGFR3 mutation          | N/A               | Tumor growth<br>inhibition.[7]                   |

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

## General Experimental Workflow

[Click to download full resolution via product page](#)

General workflow for in vivo efficacy studies of **BAY1163877**.

## Protocol 1: C51 Syngeneic Colon Cancer Model

### 1. Cell Culture:

- Culture C51 murine colon adenocarcinoma cells in appropriate media (e.g., DMEM with 10% FBS).
- Harvest cells during the exponential growth phase.
- Wash cells with sterile PBS and resuspend in a serum-free medium or PBS at a concentration of  $5 \times 10^6$  cells/mL.

### 2. Animal Handling and Tumor Implantation:

- Use 6-8 week old female BALB/c mice.
- Acclimatize animals for at least one week before the experiment.
- Inject 0.1 mL of the cell suspension ( $5 \times 10^5$  cells) subcutaneously into the right flank of each mouse.

### 3. Tumor Monitoring and Treatment:

- Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula:  $(\text{length} \times \text{width}^2)/2$ .
- When tumors reach a mean volume of 100-200 mm<sup>3</sup>, randomize mice into treatment and control groups.
- Prepare **BAY1163877** in a suitable vehicle for oral administration.
- Administer **BAY1163877** or vehicle daily (QD) or twice daily (BID) by oral gavage at the desired dose levels.
- Monitor body weight and general health of the animals regularly.

### 4. Endpoint Analysis:

- At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the animals.
- Excise tumors and measure their final weight and volume.
- Calculate the Tumor Growth Inhibition (TGI) using the formula:  $TGI (\%) = [1 - (\text{mean tumor volume of treated group} / \text{mean tumor volume of control group})] \times 100$ .
- For pharmacodynamic studies, collect tumor samples at specified time points after the last dose for analysis of p-FGFR and p-ERK levels by Western blot or immunohistochemistry.

## Protocol 2: NCI-H716 Cell Line-Derived Xenograft (CDX) Model

### 1. Cell Culture:

- Culture NCI-H716 human colorectal carcinoma cells in RPMI-1640 medium supplemented with 10% FBS.
- Prepare cells for injection as described in Protocol 1, typically at a concentration of  $5 \times 10^7$  cells/mL in a 1:1 mixture of serum-free medium and Matrigel.

### 2. Animal Handling and Tumor Implantation:

- Use 6-8 week old female immunodeficient mice (e.g., NMRI-nu/nu or NOD-SCID).
- Inject 0.1 mL of the cell suspension ( $5 \times 10^6$  cells) subcutaneously into the right flank.

### 3. Tumor Monitoring and Treatment:

- Follow the procedures for tumor monitoring, randomization, and treatment as described in Protocol 1.

### 4. Endpoint Analysis:

- Perform endpoint analysis as described in Protocol 1. Calculate the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) as a measure of efficacy.

## Protocol 3: Patient-Derived Xenograft (PDX) Model

### 1. Tumor Fragment Implantation:

- Obtain fresh tumor tissue from consenting patients under sterile conditions.
- Cut the tumor into small fragments (approximately 3x3x3 mm).
- Anesthetize immunodeficient mice (e.g., NOD-SCID or NSG) and make a small incision in the skin.
- Implant a single tumor fragment subcutaneously.
- Suture the incision.

### 2. Tumor Growth and Passaging:

- Monitor tumor growth. When the tumor reaches a size of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse and aseptically remove the tumor.
- The tumor can then be serially passaged into new cohorts of mice for expansion.

### 3. Efficacy Studies:

- Once a stable tumor line is established and a sufficient number of mice with established tumors are available, conduct efficacy studies as described in Protocol 1.

## Pharmacodynamic Biomarker Analysis

To confirm the mechanism of action of **BAY1163877** *in vivo*, it is crucial to assess the inhibition of FGFR signaling in tumor tissues.



[Click to download full resolution via product page](#)

Workflow for Pharmacodynamic Biomarker Analysis.

### Protocol for Western Blot Analysis of p-FGFR and p-ERK:

- Excise tumors from treated and control animals at various time points after the final dose.
- Immediately snap-freeze the tumors in liquid nitrogen or homogenize in lysis buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a standard assay (e.g., BCA).
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, and total ERK.

- Incubate with a corresponding HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantify band intensities to determine the level of protein phosphorylation relative to the total protein.

These application notes and protocols provide a robust framework for the preclinical evaluation of **BAY1163877**. The selection of the most appropriate animal model and adherence to detailed experimental procedures will ensure the generation of high-quality, reproducible data to inform further clinical development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A bladder cancer patient-derived xenograft displays aggressive growth dynamics *in vivo* and in organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crownbio.com [crownbio.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Patient-derived bladder cancer xenograft models reveal VEGF and CDK4 enhancing tumor metastasis behavior - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for Studying BAY1163877 Efficacy in Preclinical Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1191585#animal-models-for-studying-bay1163877-efficacy>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)